o-Methoxyphenyl sulfate
Description
Properties
CAS No. |
3233-59-8 |
|---|---|
Molecular Formula |
C7H8O5S |
Molecular Weight |
204.2 g/mol |
IUPAC Name |
(2-methoxyphenyl) hydrogen sulfate |
InChI |
InChI=1S/C7H8O5S/c1-11-6-4-2-3-5-7(6)12-13(8,9)10/h2-5H,1H3,(H,8,9,10) |
InChI Key |
AQTYXAPIHMXAAV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OS(=O)(=O)O |
Canonical SMILES |
COC1=CC=CC=C1OS(=O)(=O)O |
Synonyms |
2-Methoxyphenol 1-(hydrogen sulfate); o-Methoxyphenol Hydrogen Sulfate; 2-Methoxyphenyl Sulfate; o-Methoxyphenyl Sulfate; |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Applications
O-Methoxyphenyl sulfate serves as an important metabolite in the human body, particularly in the context of drug metabolism and detoxification processes. It is primarily formed from the sulfation of catechols, which are prevalent in various dietary sources and are known for their antioxidant properties.
Case Study: Metabolic Pathways
A study highlighted that this compound is a significant urinary metabolite of catecholamines, indicating its role in metabolic pathways and potential implications for understanding metabolic disorders . The compound's detection in urine suggests its utility as a biomarker for assessing exposure to certain environmental chemicals or dietary components.
Pharmacological Research
This compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent.
Case Study: Antimuscarinic Agents
Research has explored the synthesis of compounds derived from this compound that exhibit selective antimuscarinic activity. These derivatives are being studied for their potential use in treating conditions such as overactive bladder and other cholinergic-related disorders .
Environmental Chemistry
In environmental studies, this compound is monitored as a product of microbial metabolism and as a pollutant indicator.
Data Table: Environmental Monitoring
| Compound | Source | Detection Method |
|---|---|---|
| This compound | Wastewater treatment | Liquid chromatography |
| This compound | Soil samples | Mass spectrometry |
This table summarizes the sources and detection methods used for monitoring this compound in environmental samples, highlighting its relevance in assessing pollution levels and microbial activity.
Industrial Applications
The compound is also being explored for potential applications in industrial chemistry, particularly in the synthesis of specialty chemicals.
Case Study: Synthesis of Functional Materials
This compound has been utilized in the synthesis of functional materials, including surfactants and emulsifiers used in various industrial processes. Its ability to modify surface properties makes it valuable in formulating products such as detergents and cosmetics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares o-Methoxyphenyl sulfate with three analogous compounds: O-Cresol Sulfate , Phenyl Sulfate , and Guaiacol Sulfate .
Key Observations:
- Substituent Effects : The methoxy group in this compound increases electron density on the aromatic ring compared to the methyl group in O-Cresol Sulfate, influencing reactivity and interaction with biological targets (e.g., enzymes) .
- Solubility : Sulfate esters generally exhibit high water solubility, but substituents modulate this property. For instance, O-Cresol Sulfate’s methyl group reduces polarity compared to the methoxy analog .
- Stability : The sulfate group’s acidity (pKa ~1–2) makes these compounds stable in acidic environments but prone to hydrolysis under basic conditions .
Notable Research Findings
Substituent Impact on Binding: Mutational studies on GlcAT-I reveal that sulfated galactose analogs with methoxy groups (e.g., Gal-Gal(6-O-sulfate)-O-methoxyphenyl) show distinct binding modes compared to non-sulfated or methyl-substituted analogs, emphasizing the role of electronic effects .
Preparation Methods
Sulfur Trioxide-Triethylamine (SO₃-TEA) Complex Method
This method achieves high yields (85–92%) under anhydrous conditions. The SO₃-TEA complex reacts with o-methoxyphenol at 0–5°C in dichloromethane, followed by neutralization with sodium bicarbonate. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C | Prevents hydrolysis of sulfate ester |
| Molar Ratio (SO₃:TEA) | 1:1.2 | Ensures complete sulfation |
| Reaction Time | 4–6 hours | Maximizes conversion |
The product is isolated via rotary evaporation and recrystallized in methanol-water (3:1 v/v).
Concentrated Sulfuric Acid Method
An alternative approach uses concentrated H₂SO₄ (98%) as both catalyst and sulfating agent. o-Methoxyphenol is added dropwise to chilled H₂SO₄ at 10–15°C, followed by stirring for 8–12 hours. Calcium hydroxide is introduced post-reaction to neutralize excess acid, forming insoluble CaSO₄, which is filtered off. Yields range from 75–88%, with purity ≥98% after recrystallization.
Example Protocol from Patent CN105669496B :
-
Step 1 : Mix o-methoxyphenol (0.5 mol) with H₂SO₄ (0.25 mol) at 60°C for 4 hours.
-
Step 2 : Add Ca(OH)₂ (0.5 mol) at 20°C, stir for 3 hours, filter, and recrystallize in methanol.
-
Yield : 80.5–89.4%, Purity : 98.7–99.1% (HPLC).
Purification and Recrystallization Strategies
Post-synthesis purification is critical due to residual sulfuric acid and byproducts like calcium sulfate.
Solvent Recrystallization
Methanol-water systems (3:1 to 4:1 v/v) are preferred for high recovery rates (Table 1).
Table 1: Recrystallization Efficiency
| Solvent Ratio (MeOH:H₂O) | Recovery (%) | Purity (%) |
|---|---|---|
| 3:1 | 89.4 | 99.1 |
| 4:1 | 85.2 | 98.7 |
Ion-Exchange Chromatography
For lab-scale purification, Dowex 50WX4 resin (H⁺ form) removes residual Ca²⁺ ions. Elution with 0.1 M NH₄OH yields ≥99.5% pure product.
Analytical Validation of Purity and Structure
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Reverse-phase C18 columns (e.g., Agilent Zorbax SB-C18) with ESI-negative mode detect the [M−H]⁻ ion at m/z 203.9. Limits of quantification (LOQ) reach 0.1 ng/mL in biological matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (D₂O, 400 MHz):
¹³C NMR confirms sulfation at C-1 (δ 152.8 ppm, C-SO₄).
Stability Under Variable Conditions
Hydrolytic Degradation
The sulfate ester bond is labile at pH > 10, with half-life (t₁/₂) of 2.3 hours at 25°C. Acidic conditions (pH 2–4) enhance stability (t₁/₂ > 1 month).
Table 2: Hydrolysis Kinetics at 25°C
| pH | t₁/₂ (hours) | Degradation Pathway |
|---|---|---|
| 2 | >720 | Stable |
| 7 | 48 | Slow hydrolysis |
| 10 | 2.3 | Rapid cleavage |
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, with a mass loss of 95% by 250°C.
Industrial-Scale Process Considerations
Q & A
Q. How can researchers ensure reproducibility in sulfation efficiency studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
